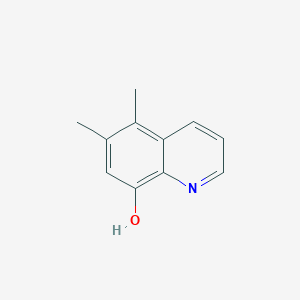
5,6-Dimethylquinolin-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dimethylquinolin-8-ol: is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry. The presence of methyl groups at the 5 and 6 positions and a hydroxyl group at the 8 position of the quinoline ring imparts unique chemical properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethylquinolin-8-ol typically involves the Friedländer synthesis, which is a well-known method for constructing quinoline derivatives. This method involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts. For example, the reaction of 2-aminoacetophenone with acetaldehyde in the presence of a Lewis acid catalyst such as zinc chloride can yield this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedländer synthesis or other optimized synthetic routes that ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: 5,6-Dimethylquinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 8 position can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions that are ortho or para to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents such as halogens, nitro groups, and sulfonic acids can be introduced under acidic or basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: 5,6-Dimethylquinolin-8-ol is used as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes have applications in catalysis and material science.
Biology: In biological research, this compound is studied for its antimicrobial and antiviral properties. It has shown activity against various bacterial and viral strains, making it a potential candidate for drug development.
Medicine: The compound is investigated for its potential therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective effects. Its ability to interact with biological targets such as enzymes and receptors makes it a valuable molecule in medicinal chemistry.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism of action of 5,6-Dimethylquinolin-8-ol involves its interaction with molecular targets such as enzymes, receptors, and DNA. The hydroxyl group at the 8 position can form hydrogen bonds with biological molecules, enhancing its binding affinity. The methyl groups at the 5 and 6 positions can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
Comparación Con Compuestos Similares
- 2-Methylquinolin-8-ol
- 2,5-Dimethylquinolin-8-ol
- 5,7-Dimethylquinolin-8-ol
Comparison: 5,6-Dimethylquinolin-8-ol is unique due to the specific positioning of the methyl groups and the hydroxyl group. This configuration can influence its chemical reactivity, biological activity, and physical properties. For example, 2-Methylquinolin-8-ol lacks the additional methyl group at the 6 position, which can affect its steric and electronic properties. Similarly, 5,7-Dimethylquinolin-8-ol has a different methyl group arrangement, leading to variations in its chemical behavior and applications.
Propiedades
Fórmula molecular |
C11H11NO |
|---|---|
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
5,6-dimethylquinolin-8-ol |
InChI |
InChI=1S/C11H11NO/c1-7-6-10(13)11-9(8(7)2)4-3-5-12-11/h3-6,13H,1-2H3 |
Clave InChI |
QXDDLHPVGCURPP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C(=C1C)C=CC=N2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



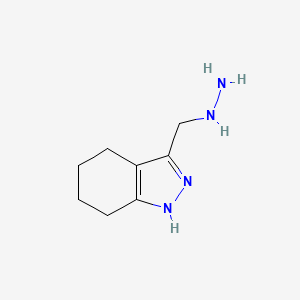
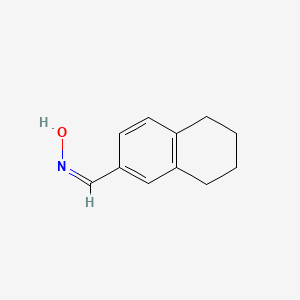
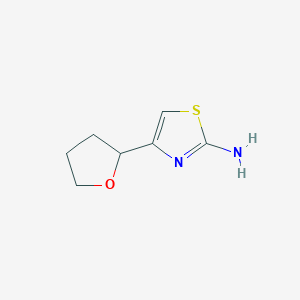

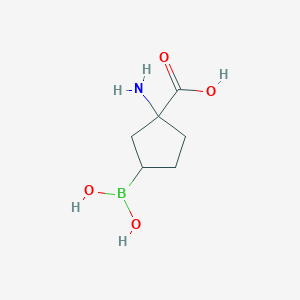
![2-Chlorobenzo[d]oxazol-5-amine](/img/structure/B11913296.png)

![6-Chloro-1,4-dioxaspiro[4.5]decane](/img/structure/B11913312.png)


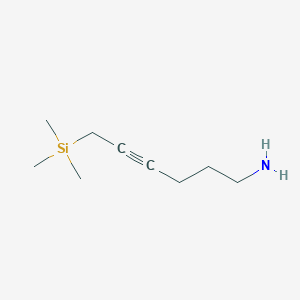
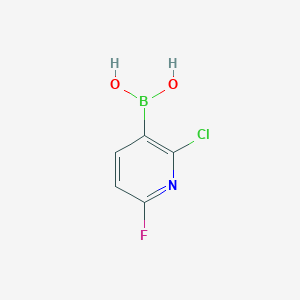
![5-Fluoro-2,4-Dihydro-Indeno[1,2-C]Pyrazole](/img/structure/B11913341.png)
